molecular formula C36H25N9Na4O13S4 B12749276 Tetrasodium 4-amino-3-((4-(2-(4-((2,4-diaminophenyl)azo)-2-sulphonatophenyl)vinyl)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate CAS No. 51473-76-8

Tetrasodium 4-amino-3-((4-(2-(4-((2,4-diaminophenyl)azo)-2-sulphonatophenyl)vinyl)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate

Cat. No.: B12749276
CAS No.: 51473-76-8
M. Wt: 1011.9 g/mol
InChI Key: JYQNXBHNMUPSEV-RKDSPHTMSA-J
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Description

EINECS 257-228-0, also known as Ethylene Oxide, is a highly reactive chemical compound with the molecular formula C2H4O. It is a colorless gas at room temperature and is known for its sweet odor. Ethylene Oxide is primarily used as an intermediate in the production of various chemicals and as a sterilizing agent for medical equipment and supplies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylene Oxide is typically produced through the oxidation of ethylene in the presence of a silver catalyst. The reaction takes place at elevated temperatures (200-300°C) and pressures (1-3 MPa). The process can be summarized by the following chemical equation:

C2H4+12O2C2H4OC2H4 + \frac{1}{2}O2 \rightarrow C2H4O C2H4+21​O2→C2H4O

Industrial Production Methods

The industrial production of Ethylene Oxide involves the direct oxidation of ethylene using air or oxygen over a silver-based catalyst. The process is highly exothermic, and efficient heat management is crucial to prevent runaway reactions. The reaction mixture is then cooled, and Ethylene Oxide is separated from unreacted ethylene and by-products through a series of distillation steps.

Chemical Reactions Analysis

Types of Reactions

Ethylene Oxide undergoes various chemical reactions, including:

    Hydrolysis: Ethylene Oxide reacts with water to form ethylene glycol.

    Polymerization: Ethylene Oxide can polymerize to form polyethylene glycol.

    Addition Reactions: Ethylene Oxide can react with nucleophiles such as alcohols and amines to form ethers and amines, respectively.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of an acid or base catalyst at elevated temperatures.

    Polymerization: Initiated by catalysts such as potassium hydroxide or boron trifluoride.

    Addition Reactions: Conducted under mild conditions with the appropriate nucleophile.

Major Products

    Ethylene Glycol: Formed through hydrolysis.

    Polyethylene Glycol: Formed through polymerization.

    Ethers and Amines: Formed through addition reactions with alcohols and amines.

Scientific Research Applications

Ethylene Oxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various chemicals, including ethylene glycol, polyethylene glycol, and surfactants.

    Biology: Employed as a sterilizing agent for medical equipment and supplies due to its ability to kill bacteria, viruses, and fungi.

    Medicine: Utilized in the production of pharmaceuticals and as a sterilizing agent for medical devices.

    Industry: Used in the production of antifreeze, detergents, and as a fumigant for food products.

Mechanism of Action

Ethylene Oxide exerts its effects primarily through alkylation, where it reacts with nucleophilic sites in biological molecules such as DNA, RNA, and proteins. This reaction disrupts the normal function of these molecules, leading to cell death. The molecular targets and pathways involved include the alkylation of guanine bases in DNA, which can result in mutations and cell death.

Comparison with Similar Compounds

Ethylene Oxide can be compared with other epoxides such as propylene oxide and butylene oxide. While all these compounds share similar reactivity due to the presence of an epoxide ring, Ethylene Oxide is unique in its high reactivity and volatility. This makes it particularly effective as a sterilizing agent and a chemical intermediate.

Similar Compounds

    Propylene Oxide: Used in the production of polyurethane foams and as a fumigant.

    Butylene Oxide: Used in the production of surfactants and as a solvent.

Ethylene Oxide’s unique properties, such as its high reactivity and ability to sterilize, make it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

51473-76-8

Molecular Formula

C36H25N9Na4O13S4

Molecular Weight

1011.9 g/mol

IUPAC Name

tetrasodium;4-amino-3-[[4-[(E)-2-[4-[(2,4-diaminophenyl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate

InChI

InChI=1S/C36H29N9O13S4.4Na/c37-22-10-13-27(26(38)16-22)43-41-24-11-8-19(28(17-24)59(47,48)49)6-7-20-9-12-25(18-29(20)60(50,51)52)42-44-34-30(61(53,54)55)14-21-15-31(62(56,57)58)35(36(46)32(21)33(34)39)45-40-23-4-2-1-3-5-23;;;;/h1-18,46H,37-39H2,(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;/q;4*+1/p-4/b7-6+,43-41?,44-42?,45-40?;;;;

InChI Key

JYQNXBHNMUPSEV-RKDSPHTMSA-J

Isomeric SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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